molecular formula C22H18N2O4 B2415472 3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922028-74-8

3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2415472
CAS No.: 922028-74-8
M. Wt: 374.396
InChI Key: LHPMTJIZQHEWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-18-8-3-4-9-20(18)28-19-11-10-15(13-17(19)22(24)26)23-21(25)14-6-5-7-16(12-14)27-2/h3-13H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMTJIZQHEWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors, which could be a potential target for this compound.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in cellular processes. The center ring of the molecule adopts a folded-boat conformation, with a very small angle between the two benzo-group planes of the system, which may influence its interaction with targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, the melting point of a similar compound is reported to be 130-132°C, suggesting that high temperatures could potentially affect its stability.

Biological Activity

3-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₁₉N₂O₃
Molecular Weight 305.36 g/mol
CAS Number 922062-15-5

The structure features a methoxy group and a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various derivatives of oxazepine compounds, including those similar to this compound.

Case Study: Antiproliferative Activity

In vitro tests showed that certain derivatives exhibited significant activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example:

CompoundCell LineIC₅₀ (µM)
Oxazepine Derivative AMCF-73.7
Oxazepine Derivative BHCT1162.2

These results suggest that modifications to the oxazepine structure can enhance anticancer properties .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that derivatives containing the dibenzo[b,f][1,4]oxazepine structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of several derivatives against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Derivative XStaphylococcus aureus16
Derivative YEscherichia coli32

These findings highlight the potential of oxazepine derivatives as antibacterial agents .

The biological activity of this compound may be attributed to its interaction with specific biological targets. For instance, some studies suggest that compounds in this class can inhibit key enzymes involved in cell proliferation and bacterial cell wall synthesis.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and what analytical techniques are essential for confirming its structural integrity?

Methodological Answer: The synthesis typically involves sequential condensation and functionalization steps. For example:

  • Step 1: Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization under reflux conditions using catalysts like Pd(PPh₃)₄ .
  • Step 2: Introduction of the methoxybenzamide group via nucleophilic acyl substitution in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at 60–80°C .
  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate the compound .

Analytical Techniques:

  • ¹H/¹³C NMR: Critical for resolving aromatic proton environments and confirming substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm and oxazepine carbonyl at δ 170–175 ppm) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion at m/z 412.367) .

Q. What are the primary biological targets hypothesized for this compound based on its structural analogs?

Methodological Answer: The dibenzo[b,f][1,4]oxazepine scaffold is associated with interactions involving:

  • Kinase Inhibition: Molecular docking studies suggest affinity for tyrosine kinases (e.g., EGFR) due to hydrogen bonding with the oxazepine carbonyl .
  • Neurological Targets: Structural analogs exhibit serotonin receptor (5-HT₃) modulation, assessed via radioligand binding assays in rat brain homogenates .

Experimental Validation:

  • In vitro enzyme assays (e.g., fluorescence-based kinase activity assays) at varying concentrations (1–100 µM) .
  • Cytotoxicity screening using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under industrial-scale constraints while maintaining purity?

Methodological Answer: Scale-Up Strategies:

  • Continuous Flow Chemistry: Reduces reaction time and improves heat dissipation for exothermic steps (e.g., cyclization) .
  • Catalyst Immobilization: Use of polymer-supported Pd catalysts to enhance recyclability and reduce metal contamination .

Quality Control:

  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .
  • Automated Crystallization: Controls particle size distribution to ensure batch consistency .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer: Root-Cause Analysis:

  • Assay Standardization: Compare protocols for cell viability assays (e.g., MTT vs. resazurin) to identify sensitivity differences .
  • Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via HPLC to rule out artifact generation .

Statistical Reconciliation:

  • Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to quantify heterogeneity .
  • Dose-Response Curve Refinement: Employ 4-parameter logistic regression to improve IC₅₀ accuracy .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer: Environmental Persistence Studies:

  • Hydrolysis Kinetics: Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-MS/MS .
  • Photolysis Experiments: Expose to UV light (λ = 254 nm) in aqueous solutions to assess sunlight stability .

Ecotoxicity Profiling:

  • Daphnia magna Acute Toxicity: 48h exposure assays to determine EC₅₀ values .
  • Soil Microcosm Studies: Track metabolite formation using high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

Methodological Answer: In Silico Approaches:

  • Molecular Dynamics (MD) Simulations: Simulate binding to ATP-binding pockets (e.g., EGFR) using GROMACS to assess conformational stability .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .

Validation:

  • Free Energy Perturbation (FEP): Quantify binding affinity changes for methyl/methoxy substitutions .
  • Docking Consensus Scores: Combine results from AutoDock Vina and Glide to reduce false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.